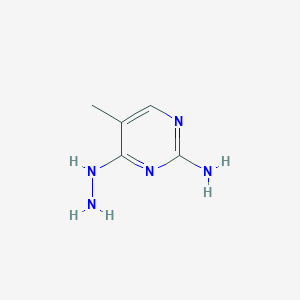

4-Hydrazinyl-5-methylpyrimidin-2-amine

Beschreibung

4-Hydrazinyl-5-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 4-position and a methyl group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1 and 3 positions of the six-membered ring, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The hydrazinyl group confers unique reactivity, such as nucleophilicity and hydrogen-bonding capabilities, which distinguishes this compound from other pyrimidine derivatives.

Eigenschaften

CAS-Nummer |

16931-08-1 |

|---|---|

Molekularformel |

C5H9N5 |

Molekulargewicht |

139.16 g/mol |

IUPAC-Name |

4-hydrazinyl-5-methylpyrimidin-2-amine |

InChI |

InChI=1S/C5H9N5/c1-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |

InChI-Schlüssel |

MIFPTVKUAXGXSB-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1NN)N |

Kanonische SMILES |

CC1=CN=C(N=C1NN)N |

Synonyme |

4(1H)-Pyrimidinone, 2-amino-5-methyl-, hydrazone (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Synthetic Routes : Pyrimidines with hydrazinyl groups are often synthesized via nucleophilic substitution of chloro-pyrimidines with hydrazine, a method scalable for industrial use .

- Biological Relevance : Hydrazinyl-substituted pyrimidines show promise in targeting folate-dependent enzymes, leveraging hydrogen-bonding interactions .

- Crystallography : Hydrogen-bonding patterns in hydrazinyl derivatives (e.g., N–H···N interactions) differ from chloro/methoxy analogs, as demonstrated in graph-set analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.